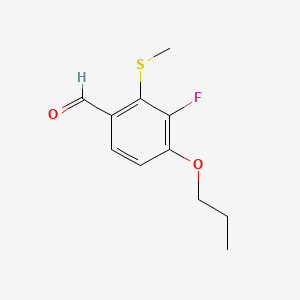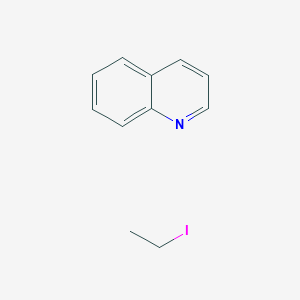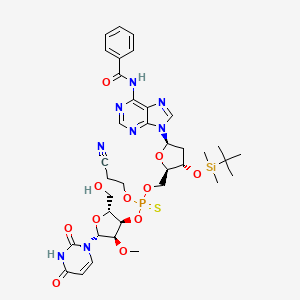
O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorothioate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzamido, purinyl, and phosphorothioate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purinyl and pyrimidinyl intermediates, followed by their functionalization with benzamido and tert-butyldimethylsilyl groups. The final step involves the formation of the phosphorothioate linkage, which is achieved through a series of phosphorylation and thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The cyanoethyl group can be reduced to primary amines under appropriate conditions.
Substitution: The benzamido and tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and nucleic acid binding.
Medicine: The compound’s unique properties may be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the benzamido and purinyl groups may interact with nucleic acids or proteins, influencing their function. The phosphorothioate linkage can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphate
- O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorodithioate
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both purinyl and pyrimidinyl moieties, along with the phosphorothioate linkage, makes it distinct from other similar compounds. These features may enhance its potential for specific applications in scientific research and industry.
Properties
Molecular Formula |
C36H47N8O11PSSi |
|---|---|
Molecular Weight |
858.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[2-cyanoethoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H47N8O11PSSi/c1-36(2,3)58(5,6)55-23-17-27(44-21-40-28-31(38-20-39-32(28)44)42-33(47)22-11-8-7-9-12-22)52-25(23)19-51-56(57,50-16-10-14-37)54-29-24(18-45)53-34(30(29)49-4)43-15-13-26(46)41-35(43)48/h7-9,11-13,15,20-21,23-25,27,29-30,34,45H,10,16-19H2,1-6H3,(H,41,46,48)(H,38,39,42,47)/t23-,24+,25+,27+,29+,30+,34+,56?/m0/s1 |
InChI Key |
OAEPPGCXNUXJBU-KTMSLTCISA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(OCCC#N)O[C@@H]2[C@H](O[C@H]([C@@H]2OC)N3C=CC(=O)NC3=O)CO)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1COP(=S)(OCCC#N)OC2C(OC(C2OC)N3C=CC(=O)NC3=O)CO)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


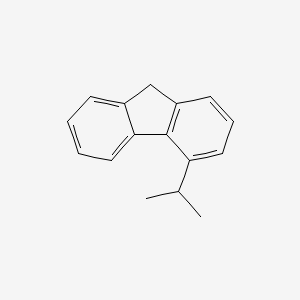
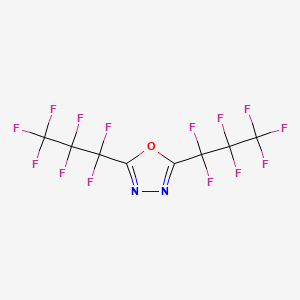
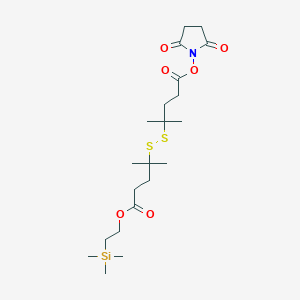
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
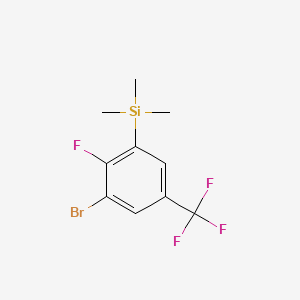
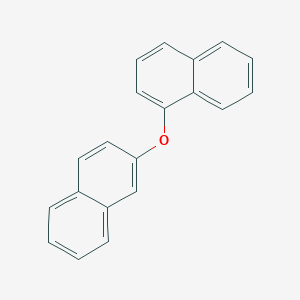
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
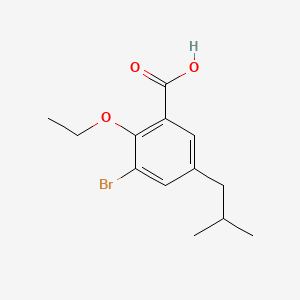
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
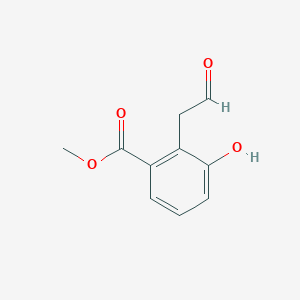
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
